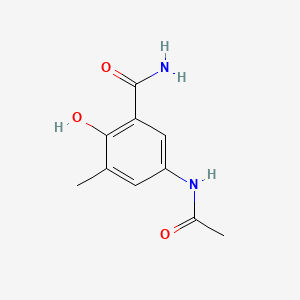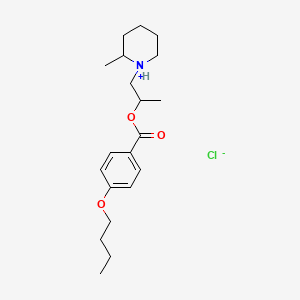![molecular formula C72H42FeN6Na6O22S7 B13785512 hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate CAS No. 68516-46-1](/img/structure/B13785512.png)
hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate is a complex chemical compound with a unique structure that includes iron and multiple sulfonate groups. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate typically involves the reaction of iron salts with sulfonated phenanthroline derivatives. The reaction conditions often include the use of solvents such as water or organic solvents, and the process may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure the purity and consistency of the product. The use of advanced purification techniques, such as crystallization and filtration, is common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate undergoes various chemical reactions, including:
Oxidation: The iron(2+) in the compound can be oxidized to iron(3+).
Reduction: The compound can be reduced under specific conditions to alter its oxidation state.
Substitution: The sulfonate groups can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Employed in studies involving metal ion interactions and enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate involves its interaction with molecular targets such as enzymes and metal ions. The iron(2+) in the compound can participate in redox reactions, influencing various biochemical pathways. The sulfonate groups enhance the solubility and stability of the compound, allowing it to effectively interact with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexasodium 7,7’-(carbonyldiimino)bis{4-hydroxy-3-[(E)-{2-sulfonato-4-[(E)-(4-sulfonatophenyl)diazenyl]phenyl}diazenyl]-2-naphthalenesulfonate}: Another complex compound with multiple sulfonate groups and metal ions.
Disodium bathocuproinedisulfonate: A similar compound used in biochemical research for its metal ion binding properties.
Uniqueness
Hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate is unique due to its specific combination of iron(2+) and sulfonated phenanthroline, which provides distinct chemical and physical properties. Its ability to participate in various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
68516-46-1 |
|---|---|
Formule moléculaire |
C72H42FeN6Na6O22S7 |
Poids moléculaire |
1761.4 g/mol |
Nom IUPAC |
hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate |
InChI |
InChI=1S/3C24H16N2O6S2.Fe.6Na.H2O4S/c3*27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32;;;;;;;;1-5(2,3)4/h3*1-14H,(H,27,28,29)(H,30,31,32);;;;;;;;(H2,1,2,3,4)/q;;;+2;6*+1;/p-8 |
Clé InChI |
FWDJJBCGMQPACN-UHFFFAOYSA-F |
SMILES canonique |
C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile](/img/structure/B13785459.png)
![methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate](/img/structure/B13785474.png)
![diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride](/img/structure/B13785480.png)
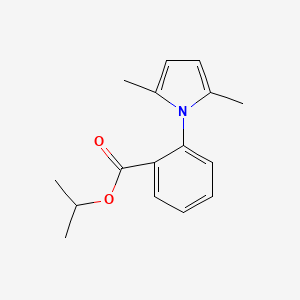
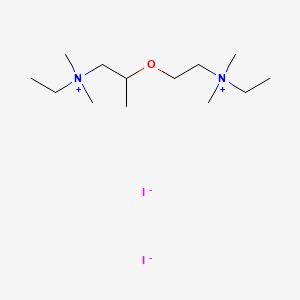
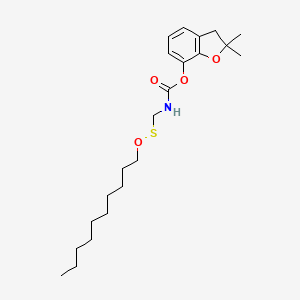

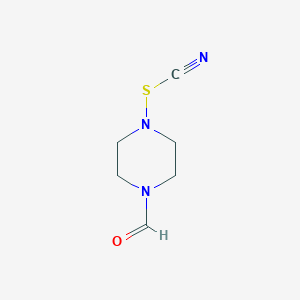

![(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13785521.png)
